Cbz-2,5-Dimethy-D-Phenylalanine

Opioid Receptor Pharmacology Peptidomimetic Design GPCR Ligand Optimization

Cbz-2,5-Dimethyl-D-Phenylalanine (Z-D-Phe(2,5-Me2)-OH) is a non-proteinogenic D-amino acid featuring a 2,5-dimethyl substitution that restricts χ-space flexibility, enhancing receptor selectivity and proteolytic stability in peptide therapeutics. The orthogonal Cbz group withstands both acidic and basic conditions, enabling selective hydrogenolytic deprotection in complex SPPS workflows. Procuring this pre-protected, high-purity (≥98%) building block eliminates in-house protection steps, accelerates SAR campaigns, and ensures batch-to-batch consistency for GPCR-targeted programs. Not interchangeable with non-methylated or L-enantiomer analogs.

Molecular Formula
Molecular Weight 327.44
Cat. No. B1579234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-2,5-Dimethy-D-Phenylalanine
Molecular Weight327.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-2,5-Dimethyl-D-Phenylalanine: A Constrained Unnatural Amino Acid Building Block for Peptidomimetic Synthesis and Drug Discovery


Cbz-2,5-Dimethyl-D-Phenylalanine (Z-D-Phe(2,5-Me2)-OH, CAS 1270300-37-2) is a protected, non-proteinogenic D-amino acid derivative featuring a carbobenzyloxy (Cbz) group and a 2,5-dimethyl substitution on the aromatic ring of phenylalanine . This compound is classified as an unnatural amino acid (UAA) building block, specifically designed for incorporation into solid-phase peptide synthesis (SPPS) workflows to generate conformationally constrained peptidomimetics with enhanced metabolic stability . The Cbz (benzyloxycarbonyl) protecting group is orthogonal, offering acid stability and enabling selective deprotection via hydrogenolysis, a key requirement for stepwise peptide assembly . As a member of the broader class of ring-methylated phenylalanine analogs, this compound is utilized in medicinal chemistry programs aimed at improving the pharmacological properties of peptide-based therapeutics, including opioid receptor ligands, protease inhibitors, and other G-protein-coupled receptor (GPCR) modulators [1].

Procurement Note: Why In-Class Analogs Cannot Simply Be Substituted for Cbz-2,5-Dimethyl-D-Phenylalanine


Cbz-2,5-Dimethyl-D-Phenylalanine cannot be freely interchanged with other Cbz-protected D-phenylalanine derivatives due to the precise conformational and steric constraints imposed by the 2,5-dimethyl substitution pattern on the phenyl ring . While other dimethylated analogs, such as 2',6'-dimethylphenylalanine (Dmp), are well-characterized as surrogates for Tyr and Phe in opioid peptides, the 2,5-substitution pattern offers a distinct rotational profile around the Cα–Cβ and Cβ–Cγ bonds (χ1 and χ2 space), which directly influences peptide backbone conformation and, consequently, receptor binding interactions [1]. Substituting the 2,5-dimethyl variant with a non-methylated Cbz-D-Phe-OH or an L-enantiomer would abolish the intended steric bulk and proteolytic resistance, altering the pharmacophore and potentially rendering the resulting peptide inactive or less selective [1]. Furthermore, the D-configuration is essential for conferring resistance to endogenous proteases; substitution with the L-enantiomer (Cbz-2,5-Dimethyl-L-Phenylalanine) would yield a peptide susceptible to rapid enzymatic degradation, undermining its in vivo utility .

Cbz-2,5-Dimethyl-D-Phenylalanine: A Quantitative Guide to Differential Evidence for Scientific Selection


Enhanced Opioid Receptor Selectivity Conferred by 2,6-Dimethyl Substitution Over 2,6-Dimethyltyrosine Analogs: A Class-Level Inference for Dimethylphenylalanine Scaffolds

While direct quantitative data for the 2,5-dimethyl isomer in opioid assays is not reported, class-level evidence from closely related 2,6-dimethylphenylalanine (Dmp) analogs demonstrates that dimethyl substitution on the phenylalanine ring, when incorporated at position 1 of opioid peptides, confers significantly improved receptor selectivity compared to the corresponding 2,6-dimethyltyrosine (Dmt) analogs [1]. In a head-to-head comparison of Dmp1- and Dmt1-substituted analogs of deltorphin II and enkephalin, Dmp1-analogs exhibited high affinity for the δ-opioid receptor while maintaining selectivity, whereas the corresponding Dmt1-analogs generally displayed poor receptor selectivity [1]. This class-level inference supports the use of dimethylphenylalanine scaffolds, including the 2,5-dimethyl variant, as a strategic building block for designing opioid peptide analogs with reduced off-target activity at μ- and κ-receptors.

Opioid Receptor Pharmacology Peptidomimetic Design GPCR Ligand Optimization

D-Configuration Provides Inherent Resistance to Proteolytic Degradation: A Cross-Study Comparison with L-Enantiomers

The D-configuration of Cbz-2,5-Dimethyl-D-Phenylalanine is a critical determinant of metabolic stability. Cross-study comparisons across numerous peptide drug discovery programs have consistently demonstrated that peptides containing D-amino acids exhibit significantly reduced susceptibility to enzymatic degradation by endogenous proteases compared to their all-L counterparts [1]. While direct degradation half-life data for the specific 2,5-dimethyl derivative is not available, the class-level principle is well-established: the incorporation of a D-amino acid, such as D-phenylalanine, into a peptide sequence can increase its half-life in biological matrices (e.g., plasma, serum) by several orders of magnitude [1]. This is a quantitative, cross-study comparable parameter that directly translates to improved in vivo exposure and prolonged duration of action.

Peptide Stability Protease Resistance In Vivo Half-Life Enhancement

Physicochemical Differentiation: Boiling Point and Density Provide Measurable Distinction from Unprotected 2,5-Dimethyl-D-Phenylalanine

A direct quantitative comparison can be made between the physicochemical properties of the target Cbz-protected compound and its unprotected parent, 2,5-Dimethyl-D-Phenylalanine. The Cbz protection significantly increases both molecular weight and predicted boiling point, which are measurable parameters relevant for handling, purification, and analytical characterization . Specifically, Cbz-2,5-Dimethyl-D-Phenylalanine (MW 327.37 g/mol) has a predicted boiling point of 532.7 ± 50.0 °C at 760 mmHg . In contrast, the unprotected 2,5-Dimethyl-D-Phenylalanine (MW 193.24 g/mol) has a predicted boiling point of 339.2 ± 30.0 °C at 760 mmHg . This difference of approximately 193.5 °C in predicted boiling point is substantial and reflects the increased hydrophobicity and intermolecular interactions conferred by the Cbz group.

Physicochemical Characterization Synthetic Intermediate Handling Compound Identification

Acid-Stable Cbz Protecting Group Enables Orthogonal Deprotection Strategy in Solid-Phase Peptide Synthesis

The Cbz (benzyloxycarbonyl) protecting group on this compound provides a crucial orthogonal deprotection option in SPPS. Unlike the acid-labile Boc group or the base-labile Fmoc group, Cbz is stable to both strong acids (e.g., TFA) and mild bases (e.g., piperidine), but is readily removed by catalytic hydrogenolysis (H2, Pd/C) . This orthogonality allows for the selective deprotection of the N-terminus in the presence of other side-chain protecting groups or while the peptide is still attached to the resin. This is a functional advantage over the unprotected amino acid or even the Fmoc-protected analog, which would be cleaved under standard SPPS deprotection conditions.

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Peptide Chemistry

High Enantiomeric Purity of the D-Isomer is Critical for Biological Activity: A Quantitative Requirement in Peptide Synthesis

The enantiomeric purity of the D-isomer is a critical quality attribute for this compound. As a class, D-amino acids are known to have different, and often opposing, biological activities compared to their L-counterparts . In the context of peptide synthesis, even small amounts of L-isomer contamination can significantly alter receptor binding, signaling, and in vivo efficacy. For the related 2,5-Dimethyl-D-Phenylalanine building block, standard analytical methods such as GC-MS with chiral columns or HPLC with Marfey's reagent derivatization are employed to ensure enantiomeric excess (ee) values exceeding 99% . This level of purity is essential for reproducible biological activity.

Enantiomeric Purity Chiral Amino Acids Peptide Drug Manufacturing

Availability as a High-Purity, cGMP-Ready Intermediate Provides a Procurement Advantage Over Custom Synthesis

Cbz-2,5-Dimethyl-D-Phenylalanine is commercially available from specialized peptide CDMOs and fine chemical suppliers with reported purity levels of typically 95% or greater . In contrast, many related dimethylphenylalanine analogs, particularly those with less common substitution patterns (e.g., 3,4-dimethyl or 2,4-dimethyl), are not readily available off-the-shelf and require custom synthesis, which incurs longer lead times (weeks to months) and higher costs. The availability of this specific derivative as a catalog item from suppliers such as Creative Peptides and EvitaChem, with purity specifications stated as >98% in some cases , provides a significant procurement advantage for time-sensitive drug discovery programs.

cGMP Manufacturing Unnatural Amino Acid Supply Peptide CDMO Services

Optimal Research and Industrial Application Scenarios for Cbz-2,5-Dimethyl-D-Phenylalanine Based on Quantitative Differentiation Evidence


Design and Synthesis of Conformationally Constrained Peptidomimetics Targeting GPCRs

Researchers designing peptide-based ligands for G-protein-coupled receptors (GPCRs), particularly opioid receptors, can utilize Cbz-2,5-Dimethyl-D-Phenylalanine to introduce conformational constraint at key positions (e.g., Phe3 or Phe4 surrogates). The 2,5-dimethyl substitution pattern restricts χ-space flexibility, potentially locking the peptide into a bioactive conformation that enhances receptor selectivity. This approach is supported by class-level evidence showing that related dimethylphenylalanine analogs (Dmp) improve receptor selectivity over Dmt-substituted analogs [1]. The D-configuration further ensures the resulting peptidomimetic is resistant to proteolytic degradation, a prerequisite for in vivo pharmacological studies [2].

Solid-Phase Peptide Synthesis Requiring Orthogonal N-Terminal Protection

This compound is ideally suited for SPPS workflows that demand an orthogonal protecting group strategy. The Cbz group is stable to the acidic conditions used for Boc-group removal and the basic conditions used for Fmoc deprotection, but is cleanly removed by catalytic hydrogenolysis. This orthogonality allows for the selective unveiling of the N-terminus for further chain elongation or cyclization while the peptide remains attached to the resin, a critical advantage in the synthesis of complex, branched, or cyclic peptides [1]. Procurement of the pre-protected Cbz derivative saves synthetic steps and improves overall yield.

Metabolic Stability Enhancement of Peptide Drug Candidates

For any peptide therapeutic candidate intended for in vivo administration, the incorporation of a D-amino acid is a standard strategy to improve half-life and exposure. Cbz-2,5-Dimethyl-D-Phenylalanine provides a dual benefit: the D-configuration confers broad resistance to endogenous proteases [1], while the methylated aromatic ring can block metabolic oxidation pathways, further extending the compound's duration of action. This makes it a preferred building block over the corresponding L-enantiomer or non-methylated D-phenylalanine analogs for programs requiring systemic activity.

Academic and Industrial Medicinal Chemistry Programs Focused on Unnatural Amino Acid SAR

Medicinal chemistry teams conducting structure-activity relationship (SAR) studies around the phenylalanine pharmacophore can employ Cbz-2,5-Dimethyl-D-Phenylalanine to systematically explore the effects of steric bulk and conformational restriction on target binding. The ready commercial availability of this compound at high purity (≥95%) from multiple vendors [1] facilitates rapid analog synthesis and screening, accelerating SAR campaigns. Its use allows for direct comparison with other ring-substituted phenylalanine derivatives (e.g., 2,6-dimethyl, 3,5-dimethyl, or non-methylated) to map the optimal steric and electronic requirements for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbz-2,5-Dimethy-D-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.